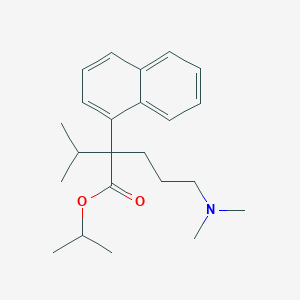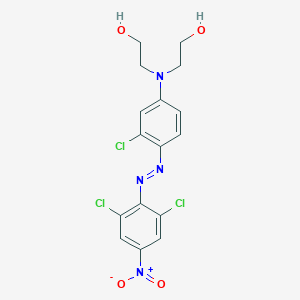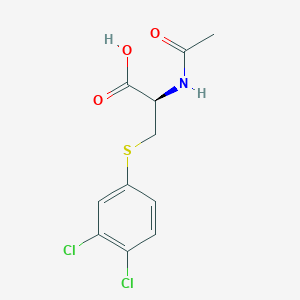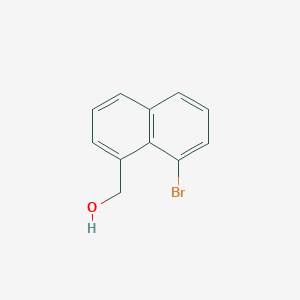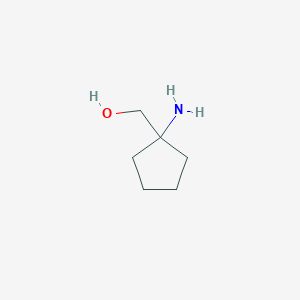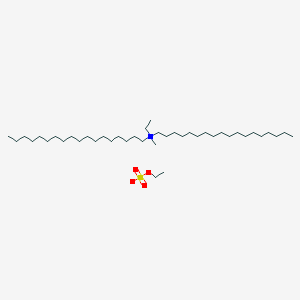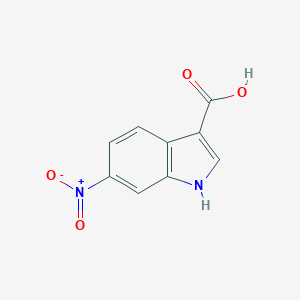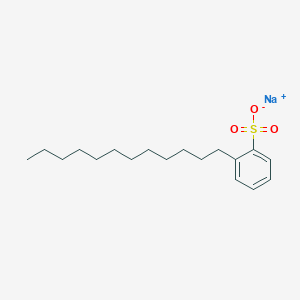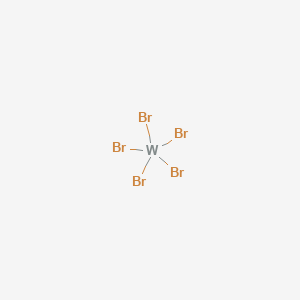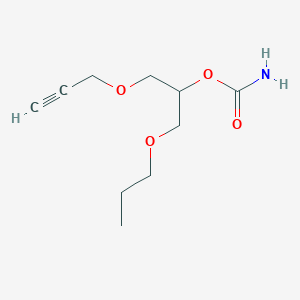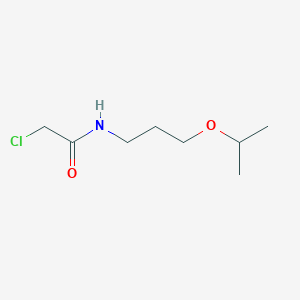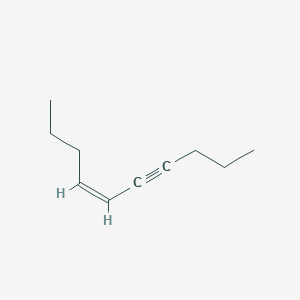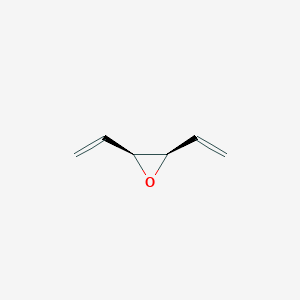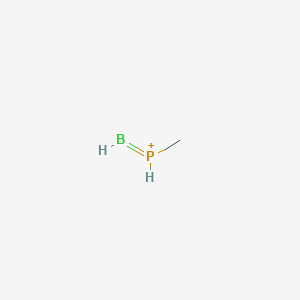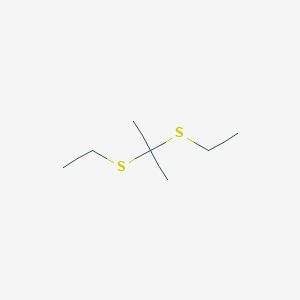
Propane, 2,2-bis(ethylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propane, 2,2-bis(ethylthio)- is an organic compound used in scientific research for a variety of applications. It is also known as PET, and its chemical formula is C8H18S2. PET is a colorless liquid with a strong odor and is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
PET is used in scientific research for a variety of applications. It is commonly used as a reagent in organic chemistry for the preparation of thioethers and thioesters. PET is also used in the synthesis of other organic compounds, such as sulfides and disulfides. In addition, PET is used as a precursor for the preparation of organosulfur compounds, which have applications in the pharmaceutical and agrochemical industries.
Wirkmechanismus
PET acts as a thiol-disulfide exchange reagent, which means that it can break and form disulfide bonds. This property makes PET useful in the preparation of thioethers and thioesters. PET can also be used to reduce disulfide bonds in proteins, which can affect their structure and function.
Biochemische Und Physiologische Effekte
PET has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic and can cause skin irritation and respiratory problems if inhaled. PET should be handled with care and used in a well-ventilated area.
Vorteile Und Einschränkungen Für Laborexperimente
PET has several advantages for lab experiments. It is a relatively inexpensive reagent and is readily available. PET is also easy to handle and store. However, PET has some limitations. It is highly reactive and can be difficult to control in some reactions. PET can also be toxic and should be handled with care.
Zukünftige Richtungen
There are several future directions for the use of PET in scientific research. One area of interest is the development of new synthetic routes for PET and its derivatives. Another area of interest is the use of PET in the preparation of new organosulfur compounds with potential applications in the pharmaceutical and agrochemical industries. PET can also be used in the development of new materials, such as polymers and coatings. Finally, PET can be used in the study of protein structure and function, particularly in the area of disulfide bond formation and reduction.
Conclusion
In conclusion, propane, 2,2-bis(ethylthio)- is an organic compound with a variety of scientific research applications. It is commonly used as a reagent in organic chemistry for the preparation of thioethers and thioesters. PET is also used in the synthesis of other organic compounds, such as sulfides and disulfides. PET has several advantages for lab experiments, but also has some limitations. There are several future directions for the use of PET in scientific research, including the development of new synthetic routes and the preparation of new organosulfur compounds.
Synthesemethoden
PET can be synthesized by reacting propane sultone with sodium ethanethiolate. The reaction takes place under reflux conditions in anhydrous ethanol. The product is then purified by distillation or recrystallization. The yield of PET is typically around 70%.
Eigenschaften
CAS-Nummer |
14252-45-0 |
|---|---|
Produktname |
Propane, 2,2-bis(ethylthio)- |
Molekularformel |
C7H16S2 |
Molekulargewicht |
164.3 g/mol |
IUPAC-Name |
2,2-bis(ethylsulfanyl)propane |
InChI |
InChI=1S/C7H16S2/c1-5-8-7(3,4)9-6-2/h5-6H2,1-4H3 |
InChI-Schlüssel |
ULWRXNVEYZFGIE-UHFFFAOYSA-N |
SMILES |
CCSC(C)(C)SCC |
Kanonische SMILES |
CCSC(C)(C)SCC |
Synonyme |
Acetone diethyl dithioacetal |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



